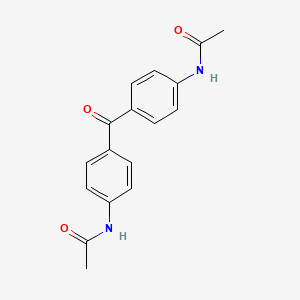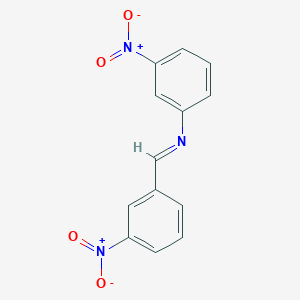![molecular formula C14H11NO4 B11958476 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid CAS No. 19336-94-8](/img/structure/B11958476.png)
2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H11NO4 This compound is characterized by the presence of a benzoic acid moiety linked to a hydroxyphenyl carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid typically involves the reaction of 3-hydroxyaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamoyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Gallic Acid: Another hydroxybenzoic acid derivative with antioxidant properties.
Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.
p-Hydroxybenzoic Acid: Widely used as a preservative in the food industry.
Uniqueness: 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group and a carbamoyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
19336-94-8 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
2-[(3-hydroxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19) |
Clave InChI |
PHTZVGCQVXOGLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







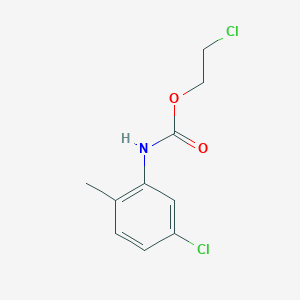
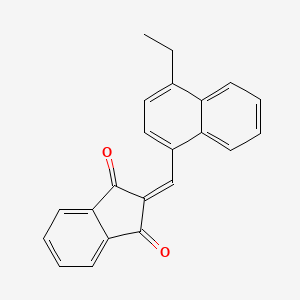
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
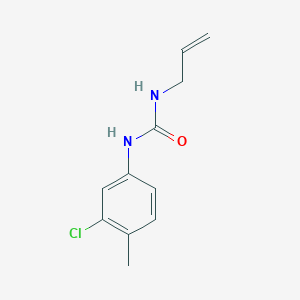

![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)
